![molecular formula C18H22FN3OS B2873389 N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 869346-15-6](/img/structure/B2873389.png)
N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
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Overview
Description
“N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, a common feature in many biologically active compounds . The fluorophenyl group would likely contribute to the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazole ring could contribute to its solubility in polar solvents .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research into compounds incorporating sulfamoyl moieties, akin to the chemical structure of interest, has demonstrated promising antimicrobial and antifungal properties. Studies have focused on the synthesis of new heterocyclic compounds suitable as antimicrobial agents, revealing that such compounds exhibit significant in vitro antibacterial and antifungal activities (Darwish et al., 2014). This suggests potential applications of N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide in developing new treatments against microbial infections.
Cancer Research
In the realm of oncology, derivatives of imidazole and thiadiazole, similar to the compound , have been evaluated for their role as glutaminase inhibitors. Such inhibitors are of interest for their potential to attenuate the growth of cancer cells. For instance, analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have shown promise in inhibiting kidney-type glutaminase (GLS), reducing the proliferation of lymphoma cells both in vitro and in vivo (Shukla et al., 2012). This highlights the potential application of related compounds in cancer therapy.
Histamine H3-Receptor Antagonists
Compounds with structures similar to the specified chemical have been synthesized and evaluated as histamine H3-receptor antagonists, which are of interest for their neuroprotective and cognitive-enhancing properties. For example, ciproxifan, a known histamine H3-receptor antagonist, has been explored for its potential in treating neurological disorders, showcasing the broader applicability of compounds within this chemical class (Stark, 2000).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of compounds featuring imidazolyl and sulfanyl groups has contributed to the understanding of their chemical behavior and potential biological activities. For instance, the crystal structure analysis of related compounds has facilitated the exploration of their physicochemical properties and reactivity, laying the groundwork for the development of new drugs and materials (Cai et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c19-15-8-6-14(7-9-15)12-22-11-10-20-18(22)24-13-17(23)21-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYUHVHBCBBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)acetamide |
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